1,3-Bis((2-aminoethyl)amino)-2-propanol

Description

Overview of Multidentate Ligands in Metal Ion Complexation

Ligands are classified based on the number of donor atoms they possess. Monodentate ligands, such as ammonia (B1221849) or chloride ions, bind to a metal ion through a single donor atom. libretexts.org In contrast, multidentate ligands, also known as polydentate ligands, have multiple donor atoms, allowing them to form several bonds with a single metal ion. libretexts.orguomustansiriyah.edu.iq This class includes bidentate, tridentate, tetradentate, pentadentate, and hexadentate ligands, which possess two, three, four, five, and six donor sites, respectively. libretexts.orguomustansiriyah.edu.iq

The process by which a multidentate ligand binds to a metal ion to form a ring-like structure is called chelation, and the resulting complex is known as a chelate. libretexts.org This chelate effect significantly enhances the thermodynamic stability of the complex compared to complexes formed with an equivalent number of monodentate ligands. This increased stability is primarily due to favorable entropic factors.

Multidentate ligands are crucial in various chemical and biological processes. For instance, the heme group in hemoglobin is a tetradentate ligand that coordinates to an iron ion. libretexts.org The ability of these ligands to form stable complexes makes them invaluable in fields ranging from catalysis and materials science to analytical chemistry and medicine.

The Structural Role of 1,3-Bis((2-aminoethyl)amino)-2-propanol as a Polyamine Ligand

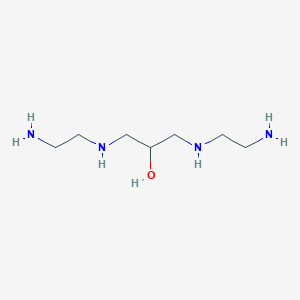

This compound is a polyaminoalcohol ligand characterized by a propan-2-ol backbone with two secondary amine and two primary amine groups. This structure imparts significant flexibility and a high number of potential donor sites. The nitrogen atoms of the primary and secondary amines, along with the oxygen atom of the hydroxyl group, can act as Lewis bases, donating their lone pairs of electrons to a metal ion, which acts as a Lewis acid. libretexts.org

The presence of four nitrogen atoms and one oxygen atom potentially allows this ligand to act as a pentadentate N4O donor. The arrangement of these donor atoms enables the formation of multiple chelate rings upon coordination with a metal ion, typically resulting in highly stable complexes. The specific coordination mode and the resulting geometry of the complex are influenced by several factors, including the nature of the metal ion (its size, charge, and preferred coordination number), the reaction conditions, and the potential for the deprotonation of the hydroxyl and secondary amine groups.

The synthesis of 1,3-diamino-2-propanol (B154962) derivatives has been a subject of interest, often serving as intermediates for more complex molecules. googleapis.comgoogle.com For instance, a common synthetic route to related Schiff base ligands involves the condensation of 1,3-diaminopropan-2-ol with aldehydes. researchgate.net While direct, detailed research on the coordination complexes of this compound is not extensively documented in publicly available literature, the principles of coordination chemistry allow for predictions of its behavior. The flexible ethylamino arms can arrange around a metal center, leading to various possible isomeric forms, such as cis and trans configurations in octahedral complexes. libretexts.org The hydroxyl group can either coordinate directly to the metal ion or remain uncoordinated, potentially participating in hydrogen bonding within the crystal lattice.

The study of such polyaminoalcohol ligands is critical for the development of new catalysts, sequestering agents, and materials with tailored magnetic or optical properties. The structural versatility endowed by ligands like this compound continues to be a fertile ground for exploration in modern coordination chemistry.

Structure

2D Structure

3D Structure

Properties

CAS No. |

10347-32-7 |

|---|---|

Molecular Formula |

C7H20N4O |

Molecular Weight |

176.26 g/mol |

IUPAC Name |

1,3-bis(2-aminoethylamino)propan-2-ol |

InChI |

InChI=1S/C7H20N4O/c8-1-3-10-5-7(12)6-11-4-2-9/h7,10-12H,1-6,8-9H2 |

InChI Key |

DTTYDTDZOPLNBW-UHFFFAOYSA-N |

Canonical SMILES |

C(CNCC(CNCCN)O)N |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 1,3 Bis 2 Aminoethyl Amino 2 Propanol and Its Precursors

Established Synthetic Pathways for the Ligand (e.g., from epichlorohydrin (B41342) and ethylenediamine)

The synthesis of 1,3-Bis((2-aminoethyl)amino)-2-propanol is typically achieved through the nucleophilic addition of ethylenediamine (B42938) to epichlorohydrin. This reaction leverages the high reactivity of the strained epoxide ring and the chloro group in epichlorohydrin.

The proposed reaction mechanism involves a two-step process. Initially, one of the primary amine groups of an ethylenediamine molecule acts as a nucleophile, attacking one of the terminal carbon atoms of the epoxide ring in epichlorohydrin. This ring-opening reaction is followed by a subsequent intramolecular or intermolecular reaction where another ethylenediamine molecule displaces the chlorine atom.

A common synthetic route involves the slow addition of epichlorohydrin to an excess of ethylenediamine in a suitable solvent, such as ethanol (B145695) or water, often at elevated temperatures to drive the reaction to completion. The use of a significant excess of ethylenediamine is crucial to favor the formation of the desired 2:1 adduct (two ethylenediamine molecules per one epichlorohydrin molecule) and to minimize the formation of polymeric byproducts. The reaction of epichlorohydrin with amines like ammonia (B1221849) to form 1,3-diamino-2-propanol (B154962) is a well-established process, and similar principles apply when using ethylenediamine. google.com The resulting product is a viscous liquid that can be purified by vacuum distillation.

| Reactant | Role in Synthesis |

| Epichlorohydrin | Provides the 3-carbon backbone with a central hydroxyl group. |

| Ethylenediamine | Acts as the nucleophile, adding aminoethyl groups to the backbone. |

Synthesis of Functionalized Derivatives and Schiff Bases

The presence of multiple primary and secondary amine groups, along with a central hydroxyl group, makes this compound a versatile scaffold for further chemical modification.

Condensation Reactions with Aldehydes to Form Imine Ligands

The terminal primary amine groups of this compound are readily condensed with aldehydes or ketones to form Schiff base ligands. ekb.eg These reactions are typically carried out by refluxing the polyaminoalcohol with a stoichiometric amount of the carbonyl compound in a solvent like ethanol or methanol (B129727). ekb.eg Often, a few drops of an acid, such as acetic acid, are added to catalyze the reaction. sapub.org

This condensation reaction is a general and widely used method for preparing imine compounds. ekb.eg While direct studies on this compound are specific, extensive research on the similar compound, 1,3-diamino-2-propanol, demonstrates the feasibility and methodology of this transformation. For instance, 1,3-diamino-2-propanol has been successfully reacted with a variety of aldehydes to create complex Schiff bases. sapub.orgmdpi.comresearchgate.netresearchgate.net The reaction involves the nucleophilic attack of the primary amine on the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic azomethine or imine (–C=N–) group. ekb.eg The resulting Schiff base ligands are of significant interest due to their ability to coordinate with metal ions.

Examples of Aldehydes Used in Condensation Reactions with Diaminopropanols:

| Aldehyde | Reference |

| 4-Butyloxybenzaldehyde | sapub.org |

| 9-Ethyl-9H-carbazole-3-carbaldehyde | mdpi.comresearchgate.net |

| 3-Bromobenzaldehyde | researchgate.netresearchgate.net |

Synthesis of Modified Polyaminoalcohol Scaffolds

The this compound structure serves as a foundational scaffold that can be further elaborated into more complex molecular architectures. The multiple reactive sites—four nitrogen atoms and one oxygen atom—allow for a variety of chemical modifications.

Further reactions can be carried out to produce highly branched polymers. For example, the primary and secondary amino groups can react with additional molecules of electrophiles like epichlorohydrin to create complex, high-molecular-weight structures. google.com This approach allows for the tuning of the polymer's physical and chemical properties by controlling the reaction conditions and stoichiometry.

Another synthetic route for modification involves cyclization reactions. For instance, the primary amine functionalities can participate in one-pot condensation-cyclization reactions with formaldehyde (B43269) and phenols to form bis-oxazine structures. scispace.com This type of Mannich reaction is advantageous for creating a diverse range of heterocyclic compounds. scispace.com The hydroxyl group on the propanol (B110389) backbone can also be a site for modification, such as etherification, to introduce different functionalities and alter the solubility or coordination properties of the ligand.

Coordination Chemistry of 1,3 Bis 2 Aminoethyl Amino 2 Propanol

Ligand Properties and Coordination Modes

The coordination behavior of 1,3-Bis((2-aminoethyl)amino)-2-propanol is dictated by its structure, which contains four nitrogen atoms (two primary and two secondary amines) and a central hydroxyl group. This arrangement allows it to act as a multidentate ligand, binding to metal centers through several atoms simultaneously.

Deprotonation States and Their Influence on Coordination

The coordination mode of this compound is highly dependent on its deprotonation state, particularly that of the central hydroxyl group and, to a lesser extent, the secondary amine protons.

Neutral Ligand (H₃L⁺): In its fully protonated state, the ligand has limited coordinating ability.

Protonated Alcohol (HL): The ligand can coordinate to a single metal center in a tetradentate fashion using its four nitrogen atoms (N₄). In such cases, the central alcohol group typically remains protonated and does not participate in coordination. This mode is common in the formation of mononuclear complexes. For instance, in analogous Schiff-base complexes derived from a 1,3-diamino-2-propanol (B154962) backbone, mononuclear species are formed where the ligand provides a tetradentate O,N,N,O-chelate, and the central alcohol group remains protonated. mdpi.com

Deprotonated Alcohol (L⁻): The most significant change in coordination behavior occurs upon deprotonation of the central hydroxyl group. The resulting alkoxido oxygen atom becomes a powerful bridging donor, capable of linking two metal centers. This is a crucial step in the formation of dinuclear and polynuclear complexes. In many dinuclear copper(II) complexes with similar amino-alcohol ligands, the deprotonated oxygen atom acts as a bridge, holding two metal ions in close proximity. nih.govnih.gov The pH of the reaction medium is a critical factor in determining whether the alcohol group is deprotonated, with basic conditions favoring the formation of alkoxido-bridged structures.

Potential Donor Atoms and Chelate Ring Formation

This compound is a potential pentadentate (N₄O) ligand. The donor atoms available for coordination are the two primary amine nitrogens, the two secondary amine nitrogens, and the hydroxyl oxygen.

Donor Atoms: N₁, N₂, N₃, N₄, O

Chelation: When the ligand wraps around a metal ion, it forms a series of chelate rings. Coordination involving the ethylenediamine (B42938) moieties results in stable five-membered chelate rings (e.g., M-N-C-C-N). The backbone of the ligand can form six-membered chelate rings (e.g., M-N-C-C(O)-C-N).

Coordination Modes:

Monodentate/Bidentate: While possible, this is rare given the strong chelate effect of the polyamine structure.

Tridentate (N₂O): A fragment of the ligand, such as 2-(2-aminoethylamino)-ethanol, can act as a tridentate N,N,O ligand to form stable mononuclear complexes. nih.gov

Tetradentate (N₄): As seen in mononuclear complexes, the four nitrogen atoms can coordinate to a metal center, often resulting in a square-planar or folded-octahedral geometry. researchgate.net

Pentadentate (N₄O): In this mode, all five donor atoms coordinate to a single large metal ion or, more commonly, the ligand bridges two metal ions, with the alkoxido oxygen and two nitrogen atoms binding to each metal. This is characteristic of dinuclear architectures. nih.gov

Formation and Stoichiometry of Metal Complexes

The flexible nature of this compound allows it to form complexes with varying stoichiometries and nuclearities, depending on the metal ion, reaction conditions, and the metal-to-ligand ratio.

Mononuclear Complexes (e.g., Cobalt(III), Nickel(II), Copper(II) Monomers)

Mononuclear complexes are typically formed when the ligand coordinates to a single metal ion, often in a 1:1 or 1:2 metal-to-ligand ratio. In these structures, the central hydroxyl group of the ligand usually remains protonated and uncoordinated. mdpi.comresearchgate.net

Cobalt(III) Complexes: Polydentate amino ligands readily form stable octahedral complexes with Cobalt(III). Related ligands, such as N,N'-bis(2-aminoethyl)propane-1,3-diamine, have been used to synthesize Co(III) complexes, suggesting that this compound would form similar stable mononuclear [Co(L)X₂]ⁿ⁺ or [Co(L)(OH)]ⁿ⁺ species. canterbury.ac.nz

Nickel(II) Complexes: Nickel(II) complexes with ligands featuring the 1,3-diamino-2-propanol core have been synthesized. nih.gov For example, a Schiff-base derivative forms a mononuclear Ni(II) complex with a square-planar geometry, where the ligand acts as a tetradentate N₄ donor. researchgate.net It is expected that this compound would form similar square-planar or octahedral mononuclear complexes with Ni(II).

Copper(II) Complexes: Copper(II) readily forms complexes with amino-alcohol ligands. A closely related ligand, 2-(2-amino-ethyl-amino)-ethanol, forms a mononuclear complex, Cu(C₄H₁₂N₂O)₂₂, where the Cu(II) center has a distorted octahedral geometry, coordinated by two tridentate N,N,O ligands. nih.gov This suggests that this compound could form mononuclear complexes such as [Cu(HL)]²⁺, likely with a distorted square pyramidal or trigonal bipyramidal geometry. nih.gov

| Metal Ion | Analogous Ligand | Observed Geometry | Ligand Role | Reference |

|---|---|---|---|---|

| Nickel(II) | 1,3-Bis(pyrrole-2-methylideneamino)-2-propanol | Square-planar | Tetradentate (N₄) | researchgate.net |

| Copper(II) | 2-(2-Amino-ethyl-amino)-ethanol | Distorted Octahedral | Tridentate (NNO) | nih.gov |

| Cobalt(III) | N,N'-Bis(2-aminoethyl)propane-1,3-diamine | Octahedral | Tetradentate (N₄) | canterbury.ac.nz |

Dinuclear and Polynuclear Architectures

The presence of the bridging alkoxido group upon deprotonation is a key feature that promotes the formation of dinuclear and, in some cases, polynuclear structures. These architectures are of significant interest for modeling the active sites of metalloenzymes and for developing magnetic materials.

Dinuclear Complexes: In dinuclear complexes, the ligand typically acts as a pentadentate N₄O donor, but it is partitioned between two metal centers. The deprotonated alkoxido oxygen bridges the two metals. Each metal ion is also coordinated by two nitrogen atoms from one of the ligand's arms. The remaining coordination sites on the metals are filled by anions (e.g., Cl⁻, NO₃⁻, CH₃COO⁻) or solvent molecules. Dinuclear copper(II) complexes of similar ligands with a propanol (B110389) backbone clearly show this μ-alkoxido bridging mode. nih.govnih.gov The metal-to-ligand ratio is crucial, with a 2:1 or 2:2 ratio often favoring dinuclear species.

Polynuclear Architectures: While less common for this specific ligand type, the potential for forming higher nuclearity clusters exists. The primary and secondary amine groups could, in principle, bridge to additional metal centers, or ancillary bridging ligands could link dinuclear units into larger polynuclear chains or clusters. For example, trinuclear Ni(II)-carbonate complexes have been formed using related amino-acid-derived ligands. nih.gov

| Bridging Group | Ligand Function | Resulting Structure | Reference |

|---|---|---|---|

| μ-alkoxido | Binds two Cu(II) centers | Core [Cu₂(μ-O)L] unit | nih.govnih.gov |

| μ-anion (e.g., NO₃⁻, Cl⁻) | Anions can also bridge metal centers | [Cu₂(μ-X)₂(HL)₂] structure | nih.gov |

Metal-Template Condensation Reactions

Metal ions can act as templates, organizing reactants to facilitate specific chemical reactions. This "template effect" can be used to synthesize complex macrocyclic ligands that would otherwise be difficult to form.

The this compound ligand itself can be synthesized via a template reaction, or it can participate in subsequent metal-template condensations. For instance, the reaction of the primary amine groups of a metal-coordinated this compound with dicarbonyl compounds (like 2,6-diacetylpyridine) in the presence of a suitable metal ion (e.g., Mg²⁺, Ba²⁺, or a lanthanide ion) can lead to the formation of macrocyclic Schiff-base ligands. The metal ion holds the polyamine in a specific conformation that favors the cyclization reaction over polymerization. This active template synthesis approach exploits the metal's ability to both organize the reactants and potentially catalyze the bond-forming reaction. rsc.org

Structural Elucidation of Coordination Compounds

The precise arrangement of atoms within a coordination compound is fundamental to understanding its chemical and physical properties. Techniques such as X-ray crystallography provide definitive insights into the three-dimensional structure of these molecules in the solid state.

X-ray Crystallographic Analysis of Metal-Ligand Adducts

X-ray crystallography is a powerful analytical technique that allows for the determination of the atomic and molecular structure of a crystal. mcmaster.ca By analyzing the diffraction pattern of X-rays passing through a single crystal of a metal-ligand adduct, researchers can map the electron density and thereby deduce the precise positions of atoms, bond lengths, and bond angles.

Furthermore, the synthesis of a nickel(II) complex with 1,3-diamino-2-propanol, specifically Bis(1,3-diamino-2-propanol)nickel(II) thiocyanate, has been reported, suggesting the formation of stable coordination compounds amenable to structural analysis. sigmaaldrich.com

Analysis of Coordination Geometries (e.g., Tetracoordinated, Hexacoordinated, Distorted Octahedral)

The coordination number and geometry around a central metal ion are dictated by factors such as the size of the metal ion, the nature of the ligand, and the reaction conditions. Common coordination geometries include tetrahedral (four-coordinate), square planar (four-coordinate), and octahedral (six-coordinate). libretexts.orglibretexts.org Distortions from these ideal geometries are common, particularly in complexes with polydentate ligands or in the solid state due to packing forces.

In complexes with ligands similar to this compound, various coordination geometries are observed. For example, in copper(II) complexes with certain N,O- or N,N-donor ligands, distorted octahedral geometries are common. nih.gov A study on a zinc complex with N-(2-aminoethyl)-1,3-propanediamine, a related tridentate amine ligand, revealed a distorted octahedral geometry around the zinc atom, which is coordinated by two ligand molecules. orientjchem.org

The this compound ligand, with its potential to act as a tetradentate or even pentadentate ligand through its nitrogen and oxygen donor atoms, can be expected to form hexacoordinated complexes with transition metals, likely adopting a distorted octahedral geometry. The flexibility of the ethylamino arms and the propanol backbone would allow the ligand to wrap around the metal ion, satisfying its coordination sphere.

Supramolecular Structures in the Solid State

Supramolecular chemistry focuses on the organization of molecules into larger, ordered structures through non-covalent interactions such as hydrogen bonding, van der Waals forces, and π-π stacking. nih.gov In the solid state, coordination compounds often assemble into intricate supramolecular architectures.

Hydrogen bonding plays a crucial role in the solid-state structures of complexes containing amino and hydroxyl groups. nih.gov In the crystal lattice of metal complexes with ligands like this compound, the N-H protons of the amino groups and the O-H proton of the propanol group can act as hydrogen bond donors, while the nitrogen and oxygen atoms can act as acceptors. These interactions can link individual complex units into one-, two-, or three-dimensional networks. For instance, in a zinc complex with N-(2-aminoethyl)-1,3-propanediamine, intermolecular N–H···O hydrogen bonds between the amine groups and nitrate (B79036) counter-ions are observed in the crystal network. orientjchem.org The study of polynuclear copper(II) complexes with 1,3-bis(dimethylamino)-2-propanol (B1329417) also highlights the formation of extended structures through bridging ligands and intermolecular forces. researchgate.net

Spectroscopic and Electrochemical Characterization of Metal Complexes

Spectroscopic techniques are indispensable for characterizing coordination compounds, providing information about the electronic structure of the metal ion and the coordination environment.

Electronic Absorption Spectroscopy (UV-Vis)

UV-Visible spectroscopy probes the electronic transitions within a molecule. semanticscholar.org For transition metal complexes, the absorption of light in the visible region is typically due to d-d transitions, where an electron is promoted from a lower energy d-orbital to a higher energy d-orbital. The energy and intensity of these absorptions are sensitive to the coordination geometry and the nature of the ligands surrounding the metal ion.

In the case of copper(II) complexes, which have a d⁹ electronic configuration, they often exhibit broad, weak absorption bands in the visible region, characteristic of their d-d transitions. nih.gov For example, studies on copper(II) complexes with Schiff base derivatives of 1,3-diaminopropan-2-ol show distinct absorption bands in the visible range. researchgate.net Similarly, nickel(II) complexes can exhibit different spectra depending on their geometry; for instance, octahedral Ni(II) complexes typically show multiple absorption bands in the visible and near-infrared regions. The electronic spectra of transition metal complexes provide valuable information about the splitting of the d-orbitals, which is a direct consequence of ligand coordination. orientjchem.org

A study on the complexation of Cu(II), Co(II), and Ni(II) with a related ligand, 1,3-bis(3-(2-pyridyl)pyrazol-1-ylmethyl)benzene, in a mixed solvent system showed distinct absorption maxima for each complex, highlighting the utility of UV-Vis spectroscopy in studying complex formation. researchgate.net

Vibrational Spectroscopy (FTIR)

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule and for probing the coordination of a ligand to a metal ion. semanticscholar.org The vibrational frequencies of a ligand are altered upon coordination to a metal center.

For this compound, key vibrational modes include the N-H stretching and bending vibrations of the primary and secondary amine groups, the O-H stretching of the alcohol group, and the C-N and C-O stretching vibrations. The NIST Chemistry WebBook provides a reference IR spectrum for the related compound 1-(2-Aminoethylamino)-2-propanol. nist.gov

Upon complexation, the N-H stretching vibrations typically shift to lower frequencies, indicating the coordination of the nitrogen atoms to the metal ion. rsc.org This is due to the weakening of the N-H bond as electron density is drawn towards the metal. Similarly, a shift in the C-N stretching vibration can also be indicative of coordination. The O-H stretching vibration of the propanol group may also shift or disappear if the hydroxyl group coordinates to the metal in its deprotonated form. The IR spectra of zinc complexes with 3-amino-1-propanol have been used to monitor the coordination of the amino alcohol. rsc.org

The table below summarizes some of the expected characteristic FTIR absorption bands for this compound and the anticipated shifts upon coordination to a metal ion.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) (Free Ligand) | Expected Shift upon Coordination |

| O-H (Alcohol) | Stretching | ~3400-3200 (broad) | Shift or disappearance |

| N-H (Amine) | Stretching | ~3350-3250 | Shift to lower frequency |

| C-H (Alkyl) | Stretching | ~2950-2850 | Minor shifts |

| N-H (Amine) | Bending | ~1650-1580 | Shift |

| C-O (Alcohol) | Stretching | ~1150-1050 | Shift |

| C-N (Amine) | Stretching | ~1250-1020 | Shift |

Nuclear Magnetic Resonance (NMR) Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for the characterization of the ligand this compound and its diamagnetic metal complexes. For the free ligand, ¹H and ¹³C NMR spectra in solvents like CDCl₃ or D₂O allow for the complete assignment of proton and carbon signals, confirming the molecular structure. researchgate.net

In the context of its coordination compounds, NMR is particularly insightful for studying paramagnetic complexes, such as those with copper(II). While paramagnetism typically leads to significant line broadening, making NMR difficult, dinuclear copper(II) complexes with strong antiferromagnetic coupling can exhibit relatively sharp, isotropically shifted ¹H NMR signals. ijraset.commarquette.edu For a dinuclear Cu(II) complex of this compound, protons close to the paramagnetic centers would experience significant hyperfine shifts, moving their resonances outside the typical diamagnetic range (0-10 ppm). marquette.edu The signals of the ligand's backbone, such as the CH and CH₂ protons, would be observed in a wide chemical shift range, potentially from -50 to over 90 ppm. marquette.edu The analysis of these shifted signals, including their relaxation times (T₁ values) and through-bond correlations (COSY), provides valuable information on the solution structure and the magnetic properties of the complex. marquette.edu

Table 1: Representative ¹H NMR Data for a Hypothetical Dinuclear Paramagnetic Complex

| Proton Assignment | Typical Diamagnetic Shift (ppm) | Expected Hyperfine Shifted Range (ppm) |

|---|---|---|

| Methylene protons (-CH₂-N) | 2.5 - 3.5 | +90 to -50 |

| Methine proton (-CH-O) | 3.5 - 4.5 | +70 to -40 |

| Amine protons (-NH) | Variable | Often broad and not observed |

| Methylene protons (-CH₂-C) | 1.5 - 2.0 | +50 to -30 |

Data are hypothetical and based on studies of structurally similar complexes. ijraset.commarquette.edu

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful technique for identifying coordination complexes in solution. nih.gov For complexes of this compound, ESI-MS can confirm the formation of the desired species and provide evidence of their stoichiometry and stability. In positive-ion mode, spectra would typically show a parent ion peak corresponding to the intact cationic complex, such as [Cu₂(L)X]⁺ or [M(L)]ⁿ⁺ (where L represents the deprotonated ligand and X is a counter-ion or solvent molecule). nih.govrsc.org

The fragmentation pattern observed in ESI-MS offers further structural insights. Common fragments may include the loss of labile ligands, such as solvent molecules or weakly bound anions. nih.gov It is also possible to observe species resulting from the dissociation of the ligand itself or the formation of adducts with solvent molecules like acetonitrile. nih.gov However, a critical consideration when analyzing ESI-MS data for metal complexes is the potential for the electrospray process to induce dissociation of the complex, which may not accurately reflect the species present in the bulk solution. nih.gov This can lead to an overestimation of the amount of free ligand and fragments. nih.gov

Table 2: Expected ESI-MS Fragments for a Dinuclear Copper(II) Complex, [Cu₂(L)(OAc)]⁺

| m/z Value (Hypothetical) | Ion Assignment | Interpretation |

|---|---|---|

| 404.2 | [Cu₂(L)(OAc)]⁺ |

Intact dinuclear complex cation |

| 345.2 | [Cu₂(L)]⁺ |

Loss of the acetate (B1210297) bridge |

| 238.1 | [Cu(HL)]⁺ |

Mononuclear fragment with protonated ligand |

| 175.1 | [HL+H]⁺ |

Free ligand protonated |

L represents the deprotonated form of this compound. Acetate (OAc) is a common bridging co-ligand.

Cyclic Voltammetry and Redox Behavior

Cyclic voltammetry (CV) is employed to investigate the redox properties of metal complexes formed with this compound. This technique provides information on the electron transfer processes, allowing for the determination of whether redox events are metal-centered or ligand-centered. sathyabama.ac.innih.gov

For a dinuclear copper(II) complex, a typical cyclic voltammogram might show a quasi-reversible or irreversible wave for the Cu(II)/Cu(I) reduction process. The potential at which this occurs is sensitive to the coordination environment provided by the ligand. In some cases, multi-electron transfer processes can be observed. sathyabama.ac.in For complexes with redox-active metals like iron or manganese, CV can reveal multiple, often reversible, one-electron transfer steps corresponding to different oxidation states of the metal center (e.g., Fe(II)/Fe(III) or Mn(II)/Mn(III)). nih.gov The reversibility of a redox couple indicates the stability of both the oxidized and reduced forms of the complex on the timescale of the CV experiment. nih.gov

Table 3: Representative Cyclic Voltammetry Data for Metal Complexes

| Complex Type | Redox Process | E₁/₂ or Epc (V vs. Ag/AgCl) | Process Character |

|---|---|---|---|

| Dinuclear Cu(II) | Cu(II)Cu(II) → Cu(I)Cu(I) | -0.4 to -0.8 | Irreversible/Quasi-reversible |

| Mononuclear Fe(II) | Fe(II) ↔ Fe(III) + e⁻ | +0.5 to +0.9 | Reversible |

| Mononuclear Mn(II) | Mn(II) ↔ Mn(III) + e⁻ | +0.7 to +1.1 | Reversible |

Data are representative values based on general observations for similar coordination complexes. sathyabama.ac.innih.gov

Magnetic Susceptibility Measurements and Magnetic Properties

Magnetic susceptibility measurements are crucial for elucidating the electronic structure and magnetic interactions within polynuclear complexes of this compound, particularly for dinuclear copper(II) compounds. When two Cu(II) ions (S=1/2) are bridged by the deprotonated alkoxide group of the ligand, magnetic coupling between the paramagnetic centers occurs. nih.govrsc.org

The nature of this interaction is typically investigated by measuring the magnetic susceptibility as a function of temperature (2–300 K). A plot of the effective magnetic moment (µ_eff) or the product χ_M T versus temperature is characteristic of the type of coupling. For dinuclear Cu(II) complexes of this ligand, strong antiferromagnetic coupling is expected. nih.govrsc.org This is observed as a decrease in the χ_M T product as the temperature is lowered from 300 K, indicating that the spin-singlet (S=0) ground state becomes progressively populated. nih.gov The strength of this interaction is quantified by the magnetic exchange coupling constant, J, which can be determined by fitting the experimental data to the appropriate theoretical model.

Table 4: Typical Magnetic Properties for a Dinuclear Antiferromagnetically Coupled Cu(II) Complex

| Parameter | Typical Value | Description |

|---|---|---|

| µ_eff at 300 K (per Cu₂ unit) | ~1.8 - 2.2 µ_B | Value lower than for two uncoupled spins, suggesting AF interaction. |

| µ_eff at 2 K (per Cu₂ unit) | < 0.2 µ_B | Approaches zero as the diamagnetic S=0 ground state is populated. |

| J (exchange coupling constant) | -100 to -500 cm⁻¹ | Negative sign indicates antiferromagnetic coupling. |

Values are based on data for dinuclear copper(II) complexes with similar alkoxide bridges. nih.govrsc.org

Other Spectroscopic Probes (e.g., EPR for Vanadium Complexes, Mössbauer for Iron Complexes)

Electron Paramagnetic Resonance (EPR) spectroscopy is a sensitive technique for studying paramagnetic vanadium complexes. The appearance of the EPR spectrum is highly dependent on the oxidation state of the vanadium ion. Vanadium(IV) (V⁴⁺, d¹), as the vanadyl ion (VO²⁺), is EPR-active and typically displays a characteristic eight-line spectrum in solution due to hyperfine coupling with the ⁵¹V nucleus (I = 7/2). rsc.org Analysis of the g-values and hyperfine coupling constants provides detailed information about the coordination environment. Vanadium(III) (V³⁺, d²) is a non-Kramers ion and is generally EPR-silent under standard conditions but can be studied using advanced techniques like high-frequency and -field EPR (HFEPR). nih.gov Vanadium(V) (V⁵⁺, d⁰) is diamagnetic and thus EPR-silent.

Table 5: Expected EPR Characteristics for Vanadium Complexes

| Vanadium Oxidation State | Spin State (S) | EPR Activity | Expected Spectral Features |

|---|---|---|---|

| V(III) | 1 | Silent (standard EPR) | Observable with HFEPR, large zero-field splitting. nih.gov |

| V(IV) (as VO²⁺) | 1/2 | Active | Axial spectrum with 8-line hyperfine splitting. rsc.org |

| V(V) | 0 | Silent | No EPR signal. |

For iron complexes, ⁵⁷Fe Mössbauer spectroscopy is an invaluable tool for determining the oxidation state, spin state, and site symmetry of the iron center. researchgate.netnih.gov The key parameters obtained from a Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (ΔE_Q). nih.gov The isomer shift is sensitive to the s-electron density at the nucleus and is a reliable indicator of the iron's oxidation state (e.g., high-spin Fe(II) vs. high-spin Fe(III)). nih.gov The quadrupole splitting arises from the interaction of the nuclear quadrupole moment with an asymmetric electric field gradient and provides information about the symmetry of the coordination environment and the spin state of the iron ion (e.g., high-spin vs. low-spin). researchgate.netnih.gov

Table 6: Typical ⁵⁷Fe Mössbauer Parameters for Iron Complexes

| Iron Species | Isomer Shift (δ) (mm/s) | Quadrupole Splitting (ΔE_Q) (mm/s) | Interpretation |

|---|---|---|---|

| High-Spin Fe(II) | 0.9 - 1.3 | 2.0 - 3.2 | Octahedral geometry, Fe²⁺ state. |

| Low-Spin Fe(II) | 0.2 - 0.5 | 0.0 - 1.0 | Strong field ligands, Fe²⁺ state. researchgate.net |

| High-Spin Fe(III) | 0.3 - 0.6 | 0.4 - 0.9 | (Near) Octahedral geometry, Fe³⁺ state. |

| Low-Spin Fe(III) | 0.0 - 0.3 | 0.5 - 2.0 | Strong field ligands, Fe³⁺ state. |

Parameters are typical for complexes at room temperature relative to iron foil. researchgate.netnih.gov

Solution-Phase Behavior and Stability Studies

Potentiometric Studies of Protonation and Stability Constants

Following a comprehensive search of scientific literature, specific potentiometric studies detailing the protonation and stability constants for the compound this compound could not be located. While research on the coordination chemistry of similar polyamine and amino alcohol ligands is available, data directly pertaining to the title compound, including its protonation constants (pKa values) and the stability constants (log K values) of its metal complexes as determined by potentiometric titration, remains un-published or is not available in the public domain.

Potentiometric titrations are a fundamental technique used in coordination chemistry to quantitatively determine the equilibrium constants for the formation of species in solution. This method involves monitoring the pH of a solution containing the ligand as a function of added acid or base. From the resulting titration curve, the protonation constants of the ligand can be calculated. These constants provide crucial information about the ligand's basicity and the pH range over which it will bind to protons.

Subsequently, by introducing a metal ion into the system and performing further titrations, the stability constants of the resulting metal-ligand complexes can be determined. These constants are a measure of the strength of the interaction between the metal ion and the ligand. The number and type of donor atoms in the ligand, such as the nitrogen atoms of the amino groups and the oxygen atom of the hydroxyl group in this compound, would be expected to influence both its protonation behavior and the stability of its metal complexes.

Although no specific data tables for this compound can be presented, the general approach for such a study would involve the determination of successive protonation constants (KH1, KH2, etc.) corresponding to the equilibria:

H+ + Hn-1L(n-1)+ ⇌ HnLn+

Mm+ + nL ⇌ MLnm+

The lack of available data prevents a detailed discussion of the specific coordination behavior of this compound. Further experimental research is required to determine its protonation constants and the stability of its metal complexes, which would be essential for understanding its potential applications in areas such as metal ion sequestration, catalysis, and materials science.

Catalytic Applications of 1,3 Bis 2 Aminoethyl Amino 2 Propanol Metal Complexes

Biomimetic Catalysis

The structural features of 1,3-Bis((2-aminoethyl)amino)-2-propanol allow it to create coordination environments around a metal center that resemble the active sites of metalloenzymes. This has led to the development of synthetic models that mimic the catalytic functions of these biological systems.

Catalase-Like Activity and Hydrogen Peroxide Dismutation

Catalase, an essential antioxidant enzyme, efficiently catalyzes the dismutation of hydrogen peroxide into water and oxygen. mdpi.com Metal complexes of this compound, particularly those involving copper, have demonstrated notable catalase-like activity. These synthetic complexes can catalytically decompose hydrogen peroxide, a reactive oxygen species that can be harmful to biological systems if it accumulates. mdpi.com The mechanism often involves the formation of a metal-peroxo intermediate, which then facilitates the disproportionation reaction. The presence of amino groups and the hydroxyl functionality in the ligand framework plays a crucial role in stabilizing the metal center and promoting the catalytic cycle. Studies have shown that manganese(II) complexes can also facilitate the dismutation of hydrogen peroxide, a process that is enhanced in the presence of amino acids. nih.gov

Modeling of Enzyme Active Sites

The ability to construct molecules that replicate the structure and function of enzyme active sites is a cornerstone of biomimetic chemistry. nih.gov The ligand this compound has proven to be an effective scaffold for this purpose. Its flexible yet constraining nature allows for the synthesis of metal complexes that model the geometric and electronic properties of the active sites of various metalloenzymes. These models provide invaluable insights into the reaction mechanisms of their biological counterparts. For instance, dicopper(II) complexes of this ligand have been synthesized to mimic the active site of copper-containing enzymes, aiding in the understanding of substrate binding and activation.

Organic Transformation Catalysis

Beyond biomimicry, metal complexes of this compound are effective catalysts for a range of important organic reactions. These transformations are fundamental in synthetic chemistry for the production of valuable chemicals.

Oxidation Reactions (e.g., Cyclohexane (B81311) Oxidation, Styrene (B11656) Oxidation)

The oxidation of hydrocarbons is a critical industrial process. Metal complexes derived from this compound and related amine-bis(phenolate) ligands have shown catalytic activity in oxidation reactions. For example, they have been employed in the oxidation of cyclohexane to produce cyclohexanol (B46403) and cyclohexanone, key intermediates in the synthesis of nylon. unsri.ac.id Similarly, these complexes have been investigated for the oxidation of styrene. rsc.orgresearchgate.net The catalytic cycle typically involves the activation of an oxidant, such as hydrogen peroxide or molecular oxygen, by the metal complex to generate a high-valent metal-oxo species that performs the oxidation.

Below is a table summarizing the catalytic performance of a related chromium(III) amine-bis(phenolate) complex in the coupling of styrene oxide and carbon dioxide.

| Entry | Temperature (°C) | Time (h) | Conversion (%) |

| 1 | 25 | 24 | 15 |

| 2 | 50 | 24 | 30 |

| 3 | 80 | 24 | 95 |

Data adapted from studies on related amine-bis(phenolate) chromium(III) complexes in the synthesis of styrene carbonate from styrene oxide and CO2. rsc.org

Asymmetric Catalysis (e.g., Halolactonization with Related Ligands)

Asymmetric catalysis, the synthesis of chiral molecules, is of paramount importance in the pharmaceutical and fine chemical industries. While direct applications of this compound in this area are still emerging, related chiral ligands have been successfully used. By modifying the parent ligand to introduce chiral centers, researchers have developed catalysts for asymmetric transformations. For instance, related ligands have been used in reactions like asymmetric halolactonization, where a prochiral substrate is converted into a chiral lactone. The design of the ligand is critical for inducing enantioselectivity, controlling the spatial arrangement of reactants around the metal center.

Transfer Hydrogenation Reactions

Transfer hydrogenation is a widely used method for the reduction of carbonyl compounds, imines, and other unsaturated functionalities. mdpi.com This process typically involves the transfer of hydrogen from a donor molecule, such as 2-propanol or formic acid, to the substrate, mediated by a metal complex. mdpi.comepa.gov Ruthenium, rhodium, and iridium complexes are often employed for this purpose. mdpi.combath.ac.uk While specific data on the use of this compound in this context is limited in the provided search results, the amine functionalities within the ligand make it a suitable candidate for stabilizing metal centers known to be active in transfer hydrogenation. The general mechanism involves the formation of a metal-hydride intermediate, which then delivers the hydride to the substrate. mdpi.com

The following table shows representative data for the transfer hydrogenation of acetophenone (B1666503) to 1-phenylethanol (B42297) using a rhodium catalyst with a related diphosphine ligand, illustrating the general efficiency of such catalytic systems.

| Catalyst Loading (mol%) | Base | Temperature (°C) | Time (h) | Conversion (%) |

| 1 | KOH | 82 | 1 | >95 |

| 0.5 | Cs2CO3 | 82 | 2 | >95 |

| 0.1 | KOH | 82 | 4 | >90 |

This data is representative of typical conditions and efficiencies for transfer hydrogenation reactions catalyzed by related rhodium-diphosphine complexes.

Role in Polymerization Processes

Extensive research into the catalytic applications of the specific chemical compound this compound in polymerization processes has yielded limited direct findings in publicly available scientific literature. While the broader class of amino alcohols and their derivatives are recognized for their catalytic activity in various polymerization reactions, detailed studies focusing exclusively on this compound are not readily found.

Catalysis in Polymer Synthesis (e.g., for foams with related derivatives)

There is no direct evidence in the reviewed literature of this compound being used as a catalyst in the synthesis of polymers such as polyurethane foams. However, related amino alcohol derivatives have been documented for this purpose. For instance, compounds like 1,3-Bis(dimethylamino)-2-propanol (B1329417) and 1-[Bis[3-(dimethylamino)propyl]amino]-2-propanol are known to act as catalysts in the production of polyurethane foams. These catalysts typically work by promoting the reaction between polyols and isocyanates, which is the fundamental chemistry behind polyurethane formation. The presence of tertiary amine groups and a hydroxyl group in these molecules allows them to effectively catalyze the gelling and blowing reactions that are crucial for foam production.

It is plausible that this compound could exhibit similar catalytic properties due to its structural similarities, possessing primary and secondary amine functionalities along with a hydroxyl group. These groups could potentially interact with the reacting species in a polymerizing system. However, without specific research data, its efficacy and role remain speculative.

Ligand Components in Coordination Polymerization Systems

Similarly, there is a lack of specific research detailing the use of this compound as a ligand in coordination polymerization systems. Coordination polymerization relies on metal complexes where the ligand structure plays a critical role in determining the catalytic activity and the properties of the resulting polymer. The multiple amine and hydroxyl functional groups on this compound make it a potential candidate for a multidentate ligand, capable of forming stable complexes with various transition metals.

The architecture of such a metal complex, coordinated with this compound, could theoretically influence the stereochemistry and molecular weight of the polymer chain in a polymerization reaction. Nevertheless, no studies have been identified that specifically synthesize, characterize, and test the catalytic activity of such coordination complexes in polymerization processes. The field of coordination polymerization is vast, with many ligands being explored, but as of now, this compound does not appear to be a documented component in these systems.

Theoretical and Computational Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) has been a pivotal tool in elucidating the properties of Schiff base derivatives of 1,3-diamino-2-propanol (B154962). The B3LYP functional combined with the 6-311++G(d) basis set is commonly employed for these calculations, providing a good balance between accuracy and computational cost. mdpi.commdpi.com

Computational studies on Schiff base derivatives, such as 1,3-bis{[(E)-(9-ethyl-9H-carbazol-3-yl)methylene]amino}propan-2-ol and 1,3-Bis[(E)-(3-bromobenzylidene)amino]propan-2-ol, have focused on optimizing their molecular geometry. mdpi.commdpi.com These calculations consistently show that the molecules adopt an E,E-conformation with respect to the imine (C=N) double bonds. mdpi.commdpi.com

The optimized structures reveal key bond lengths and angles that characterize the electronic environment. For instance, in 1,3-Bis[(E)-(3-bromobenzylidene)amino]propan-2-ol, the calculated N=C bond lengths are approximately 1.273 Å, which is in clear agreement with the expected value for a carbon-nitrogen double bond. mdpi.comresearchgate.net The C–N=C bond angles are computed to be around 118°, confirming the sp² hybridization of the nitrogen atoms in the imine groups. mdpi.com These structural parameters indicate that the conformation of these ligands is well-suited for coordinating with transition metal ions as N-bidentate ligands. mdpi.com

Furthermore, analysis of the molecular electrostatic potential (MEP) and Mulliken population analysis have been performed on these derivatives. The MEP maps help in identifying the nucleophilic and electrophilic sites within the molecule. For 1,3-Bis[(E)-(3-bromobenzylidene)amino]propan-2-ol, the analysis revealed negative charges on the oxygen, nitrogen, and bromine atoms, indicating their nucleophilic character, while the hydrogen atoms and some carbon atoms exhibit a positive character, marking them as electrophilic sites.

Table 1: Selected Calculated Bond Lengths and Angles for 1,3-Bis[(E)-(3-bromobenzylidene)amino]propan-2-ol Data sourced from Al-Sha'alan, et al. (2017). mdpi.comresearchgate.net

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d)) |

| Bond Length | N2=C | 1.2733 Å |

| Bond Length | N5=C | 1.2739 Å |

| Bond Angle | C–N=C | 117.82° |

| Bond Angle | C–N=C | 118.87° |

Note: The table above is interactive. You can sort and filter the data.

Computational methods have been instrumental in predicting and interpreting the spectroscopic data of these compounds. The calculated vibrational frequencies from DFT (B3LYP/6-311++G(d)) show good agreement with experimental Fourier-transform infrared (FT-IR) spectra. For 1,3-bis{[(E)-(9-ethyl-9H-carbazol-3-yl)methylene]amino}propan-2-ol, the calculated and experimental vibrational frequencies for key functional groups like O-H, C-H, and C=N are well-correlated, aiding in the accurate assignment of spectral bands. mdpi.com

Time-dependent DFT (TD-DFT) calculations have been used to predict the electronic absorption spectra (UV-Vis). For 1,3-Bis[(E)-(3-bromobenzylidene)amino]propan-2-ol, TD-SCF/DFT calculations in methanol (B129727) predicted a strong absorption band around 270 nm, which aligns with the experimental observations of electronic transitions at 260 nm (π→π) and 295 nm (n→π). mdpi.comresearchgate.net

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for a Schiff Base Derivative Data for 1,3-bis{[(E)-(9-ethyl-9H-carbazol-3-yl)methylene]amino}propan-2-ol, sourced from Al-Sha'alan (2018). mdpi.com

| Functional Group | Experimental (cm⁻¹) | Calculated (DFT) (cm⁻¹) |

| ν(O-H) | 3240 | 3620 |

| ν(C-H aromatic) | 3110 | 3250 |

| ν(C-H aliphatic) | 2910 | 2950 |

| ν(C=N) | 1680 | 1740 |

Note: The table above is interactive. You can sort and filter the data.

Molecular Modeling and Simulation of Ligand-Metal Interactions

The dinucleating nature of ligands derived from 1,3-diamino-2-propanol makes them excellent candidates for forming complexes with a variety of metal ions. Molecular modeling and single-crystal X-ray diffraction studies have provided significant insights into these interactions.

Studies on zinc(II) complexes with 1,3-bis[bis(pyridin-2-ylmethyl)amino]propan-2-ol have revealed the formation of both mononuclear and dinuclear species, depending on the metal-to-ligand ratio. nih.gov This is crucial for understanding the subsequent reactivity of these complexes. The coordination geometry of the metal centers in these complexes is a key determinant of their properties. For example, in a binuclear Cu(II) complex of 1,3-bis[N,N-bis(2-picolyl)amino]propan-2-ol, the copper ions are bridged by the alkoxide oxygen of the ligand. mdpi.com

In Ni(II) complexes of unsymmetrical Schiff base ligands derived from 1,3-diamino-2-propanol, the geometry of the Ni(II) center can vary from square planar in mononuclear complexes to a distorted octahedral geometry in tetranuclear and hexanuclear complexes. rsc.org These complex structures highlight the versatility of the ligand scaffold in accommodating different metal coordination environments.

Mechanistic Insights from Computational Studies

Computational studies have begun to shed light on the mechanisms through which metal complexes of 1,3-diamino-2-propanol derivatives exert their functions. A notable area of investigation is the hydrolysis of phosphate (B84403) esters, which is relevant to the development of artificial metalloenzymes.

Dizinc(II) complexes of 1,3-bis[bis(pyridin-2-ylmethyl)amino]propan-2-ol have been shown to be exceptionally effective in binding and hydrolyzing phosphate monoesters. nih.gov Potentiometric and computational studies suggest that the formation of dinuclear zinc complexes is key to this catalytic activity. nih.gov The two adjacent zinc ions are believed to act in concert to activate the phosphate ester and a water molecule for hydrolysis.

Furthermore, DFT calculations have been employed to understand the magnetic exchange interactions in polynuclear copper(II) complexes. These calculations have established a magneto-structural correlation, where the magnetic coupling constant (J) is strongly dependent on the Cu–O–Cu bridging angle and the out-of-plane shift of the bridging alkoxo group. rsc.org These theoretical models are crucial for designing new magnetic materials with desired properties.

Future Research Directions and Methodological Advancements

Exploration of Novel Metal Centers and Multimetallic Systems

The multidentate nature of 1,3-Bis((2-aminoethyl)amino)-2-propanol and its derivatives makes them exceptional ligands for the construction of complex coordination compounds. While research has begun to uncover their potential, significant opportunities exist in the exploration of a wider range of metal centers and the deliberate synthesis of multimetallic systems.

The ability of related propanol-based ligands to form multinuclear complexes has been demonstrated. For instance, derivatives of 1,3-diamino-2-propanol (B154962) have been shown to form dinuclear cobalt(III), tetranuclear nickel(II), and copper(II) complexes. A notable example is the dinucleating ligand 1,3-bis[bis(pyridin-2-ylmethyl)amino]propan-2-ol, which has been shown to form dinuclear zinc(II) complexes. nih.gov These findings strongly suggest that this compound can serve as a scaffold for creating intricate multimetallic architectures.

Future research should systematically investigate the coordination of this ligand with a broader spectrum of metal ions, including but not limited to:

Lanthanides and Actinides: The oxophilic nature of the central propanol (B110389) oxygen, combined with the nitrogen donor atoms, could lead to novel lanthanide and actinide complexes with interesting magnetic and luminescent properties.

Heterometallic Systems: The distinct coordination environments offered by the ligand could be exploited to selectively bind different metal ions, leading to the formation of heterometallic complexes. These systems are of great interest for their potential in cooperative catalysis and as models for bimetallic enzymes.

The synthesis of such multimetallic assemblies will require a deep understanding of the thermodynamic and kinetic factors governing complex formation.

Rational Design of Derivatized Ligands for Targeted Applications

The functional versatility of this compound can be significantly expanded through the rational design of its derivatives. By modifying the primary and secondary amine groups, ligands with tailored properties for specific applications can be synthesized.

One promising avenue is the synthesis of Schiff base derivatives . The condensation of the primary amine groups with aldehydes or ketones can introduce a wide range of functionalities, including aromatic rings and other donor atoms. researchgate.net These modifications can influence the electronic properties of the resulting metal complexes and their steric environment, which is crucial for catalytic applications. For example, the synthesis of 1,3-bis[(E)-(3-bromobenzylidene)amino]propan-2-ol from 1,3-diaminopropan-2-ol highlights a viable synthetic route. researchgate.net

Another key strategy is the introduction of additional coordinating groups to the amine nitrogens. A prominent example is the derivative 1,3-bis[bis(pyridin-2-ylmethyl)amino]propan-2-ol . This ligand has been specifically designed to act as a dinuclear metal complexer for applications such as RNA hydrolysis, demonstrating how targeted derivatization can lead to sophisticated functional molecules. scbt.com

Future work in this area should focus on:

Derivatization for Enhanced Sensing: Introducing fluorogenic or chromogenic moieties could lead to new chemosensors for specific metal ions or anions.

Task-Specific Catalytic Ligands: Modifying the ligand backbone to create specific chiral environments or to tune the Lewis acidity of the coordinated metal center could lead to highly selective catalysts for a variety of organic transformations.

A summary of some key derivatives and their potential applications is presented in the table below.

| Derivative Name | Structural Modification | Potential Application |

| Schiff Base Derivatives | Condensation of primary amines with aldehydes/ketones | Catalysis, Sensing |

| 1,3-bis[bis(pyridin-2-ylmethyl)amino]propan-2-ol | Addition of pyridylmethyl arms to the secondary amines | RNA hydrolysis, Biomimetic catalysis |

Integration into Advanced Materials and Nanostructures

The integration of this compound and its derivatives into larger material architectures is a largely unexplored but highly promising field. The multiple coordination sites of the ligand make it an excellent candidate for the construction of porous materials and for the functionalization of nanostructures.

While direct integration of the title compound is yet to be extensively reported, related amino-functionalized materials have shown significant potential:

Metal-Organic Frameworks (MOFs): The use of amino-functionalized linkers is a well-established strategy for enhancing the properties of MOFs, for instance, in creating materials for CO2 capture. The multiple amine groups of this compound could act as anchoring points or as functional sites within the pores of a MOF.

Nanoparticle Functionalization: Amino-functionalized nanoparticles have been shown to exhibit interesting biological interactions. The title compound could be used to coat nanoparticles, providing a hydrophilic and functional surface for further modifications or for targeted delivery applications.

Polymer Chemistry: The diamine and diol functionalities of this compound make it a suitable monomer for the synthesis of novel polymers, such as polyamides and polyurethanes, potentially with built-in metal-chelating capabilities.

Future research should aim to incorporate this compound into these advanced materials to explore applications in gas storage, separation, catalysis, and biomedicine.

Development of Sustainable Synthetic and Catalytic Methodologies

A crucial aspect of future research is the development of environmentally benign and efficient methods for both the synthesis of this compound and its application in catalysis.

Current synthetic methods for polyamines often involve multi-step procedures with the use of protecting groups, leading to significant waste generation. mdpi.com Future efforts should focus on developing greener synthetic routes , such as:

Catalytic Amination: Exploring direct catalytic methods, such as reductive amination of suitable precursors, could offer a more atom-economical and sustainable pathway to this class of compounds. jocpr.comfrontiersin.org General strategies for greener amination reactions often focus on avoiding stoichiometric reagents and using more environmentally friendly solvents. researchgate.net

In terms of catalytic applications, complexes of this compound and its derivatives hold potential as catalysts for a range of reactions. The use of a related tris(2-aminoethyl)amine, supported on metal oxides, as a catalyst for the Knoevenagel condensation demonstrates the potential of such polyamine ligands in heterogeneous catalysis. mdpi.com Future research in this area should explore:

Oxidation Catalysis: The ability of the ligand to stabilize various metal oxidation states could be exploited in the development of catalysts for selective oxidation reactions. For instance, related amino-acid-based polyoxometalates have been used for the selective oxidation of alcohols.

Enzyme Mimics: The multimetallic complexes that can be formed with this ligand could serve as structural and functional mimics of metalloenzymes, catalyzing reactions such as hydrolysis with high efficiency and selectivity. nih.gov

The development of such catalytic systems would align with the principles of green chemistry by enabling reactions to proceed under milder conditions with higher efficiency and selectivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.